2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methyl group, and a morpholine ring attached to a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with a chloro group.
Coupling with Morpholine: The final step involves coupling the intermediate with morpholine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and morpholine groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a morpholine ring.
2-Chloro-N-methyl-N-(4-methylphenyl)acetamide: Lacks the morpholine ring, making it less complex.
Nintedanib: A related compound used in medical applications, particularly in treating fibrotic diseases.
Uniqueness
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-11-9-12(15(20)18-5-7-21-8-6-18)3-4-13(11)17(2)14(19)10-16/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNOQTLIDFQFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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